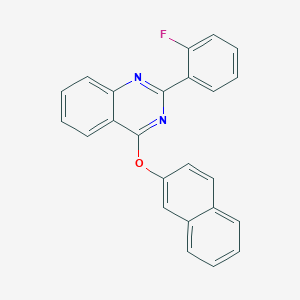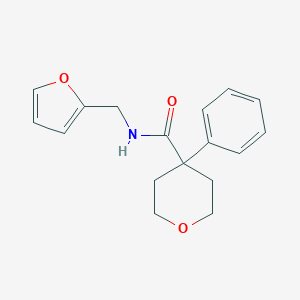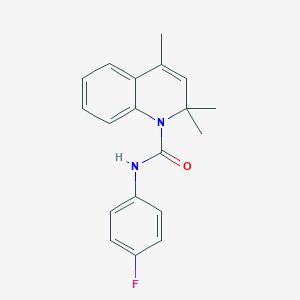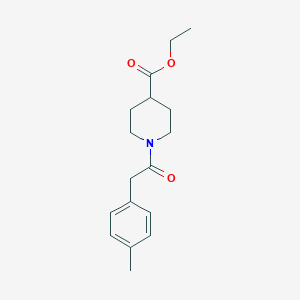![molecular formula C24H20N2OS B431908 2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone CAS No. 524056-37-9](/img/structure/B431908.png)
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,7-dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone is a stilbenoid.
Aplicaciones Científicas De Investigación
Fused Nitrogen-Containing Heterocycles
- Research by Mamedov et al. (2009) investigated thiazolo[3,4-a]quinoxalines, which are related to the compound . They explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with various phenylenediamines, leading to different isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009).
Synthesis and Molecular Structure of Quinazoline Derivatives
- Kornicka et al. (2004) focused on synthesizing novel quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This research contributes to understanding the chemical properties and potential applications of quinazoline-related compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Oxidative Cyclocondensation of Thio(seleno)-amides and Ureas
- Shakhidoyatov et al. (1996) discovered that 2-thioxo-4-quinazolone, closely related to the compound , can undergo oxidative cyclocondensation to form complex structures. This provides insights into the chemical behavior of similar compounds under specific conditions (Shakhidoyatov, Urakov, Mukarramov, Ashirmatov, & Bruskov, 1996).
Quinazolinyl Chalcone Derivatives
- Yan et al. (2015) synthesized quinazolin-ylamino phenyl propenyl ketone derivatives, which are structurally related to the compound . They focused on optimizing the synthesis conditions and characterizing the intermediates and final products, contributing to the understanding of quinazoline derivatives' synthesis and properties (Yan et al., 2015).
Antibacterial Evaluation of PhenylthiazolylQuinazolin-4(3h)-One Derivatives
- Research by Badwaik et al. (2009) involved the synthesis and evaluation of novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This demonstrates the potential biomedical applications of quinazoline-related compounds (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Synthesis and Antineoplastic Properties of Quinazolin-4(3H)-Ones
- Markosyan et al. (2014) explored the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and studied their antineoplastic properties. This provides a perspective on the potential use of quinazoline derivatives in cancer therapy (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Propiedades
Número CAS |
524056-37-9 |
|---|---|
Nombre del producto |
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone |
Fórmula molecular |
C24H20N2OS |
Peso molecular |
384.5g/mol |
Nombre IUPAC |
2-(4,7-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-20-17(2)25-24(26-21(20)15-16)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
Clave InChI |
WQPKOZUXNMBWLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)
![Methyl 4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]benzoate](/img/structure/B431886.png)
![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B431890.png)
![2-[(5-benzhydryl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B431891.png)

![3-(2-chlorophenyl)-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431895.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B431899.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431902.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B431910.png)
![9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B431915.png)
